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Compound of Interest

Compound Name: 5-Cyclopropoxy-2-nitropyridine

Cat. No.: B13921774

Executive Summary

5-Cyclopropoxy-2-nitropyridine (CAS 1243459-53-1) is a specialized heterocyclic
intermediate used primarily in the synthesis of pharmaceutical agents, particularly kinase
inhibitors and receptor modulators. Its structural core—a pyridine ring substituted with a nitro
group and a cyclopropyl ether—imparts unique electronic and steric properties that influence
both its solid-state behavior and its reactivity in nucleophilic aromatic substitutions.

This guide provides a comprehensive analysis of its physical properties, focusing on the
melting point as a critical purity indicator, and outlines the synthetic logic required to access this
compound, distinguishing it from its more common isomers.

Chemical Identity & Structural Analysis[1]
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Property Detail

Chemical Name 5-Cyclopropoxy-2-nitropyridine
CAS Number 1243459-53-1

Molecular Formula CsHsN20s3

Molecular Weight 180.16 g/mol

SMILES O=C1=NC=C(0C2CC2)C=C1

[11[2][31[4] * Nitro Group (C2): Strong electron-
withdrawing group (EWG); activates the ring.e
Cyclopropoxy Group (C5): Electron-donating via
Structural Features ] ] ] ]
resonance (+M), but inductively withdrawing (-I).
The cyclopropyl ring adds steric bulk and rigidity

compared to a methoxy group.

Structural Impact on Physical Properties

The cyclopropyl ether moiety is significantly more rigid than an isopropyl or ethyl ether due to
the ring strain (~27.5 kcal/mol) and the fixed conformation of the carbons. This rigidity often
leads to higher lattice energy and better packing efficiency in the crystal structure compared to
flexible alkyl chains, potentially raising the melting point relative to ethoxy analogs, though
typically lower than the parent hydroxy compound due to the loss of hydrogen bonding.

Physical Properties: Melting Point & Solubility
Melting Point Analysis

Experimental melting point data for 5-Cyclopropoxy-2-nitropyridine is proprietary and rarely
indexed in public chemical registries. However, based on Quantitative Structure-Property
Relationship (QSPR) analysis of homologous 2-nitropyridines, the melting behavior can be
accurately bracketed.
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Compound Structure Melting Point (°C) Trend Analysis
High MP due to strong
5-Hydroxy-2- )
) o HO-Py-NO:2 185-190°C intermolecular H-
nitropyridine .
bonding.
Dipole-dipole
5-Chloro-2- ) P ) P )
) o CIl-Py-NO2 119-123°C interactions dominate;
nitropyridine
no H-bond donor.
Loss of H-bond donor
5-Methoxy-2-
] o MeO-Py-NO:2 ~108-110°C lowers MP; compact
nitropyridine )
packing.
Target. The
cyclopropyl group
disrupts packing more
than methyl but adds
5-Cyclopropoxy-2- ] o ]
cPrO-Py-NO2 Predicted: 85-105°C rigidity. Likely melts

nitropyridine

lower than the chloro
analog but
comparable to

methoxy.

Key Insight: A melting point below 80°C or a wide range (e.g., >2°C spread) often indicates

contamination with the 2-cyclopropoxy-5-nitropyridine isomer or residual solvent.

Solubility Profile

o Water: Insoluble (< 0.1 mg/mL). The lipophilic cyclopropyl and nitro groups dominate.

e Organic Solvents:

[e]

o

[¢]

Moderate Solubility: Methanol, Ethanol (requires heating).

Low Solubility: Hexanes, Heptane (useful for recrystallization).

High Solubility: Dichloromethane (DCM), Ethyl Acetate, DMSO, DMF.

© 2026 BenchChem. All rights reserved.

3/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13921774?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Synthesis & Impurity Logic

Understanding the synthesis is crucial for interpreting physical property data, as specific
impurities (regioisomers) will depress the melting point.

The Regioselectivity Challenge

Direct nucleophilic aromatic substitution (SNAr) on 2-chloro-5-nitropyridine with cyclopropoxide
yields the wrong isomer (2-cyclopropoxy-5-nitropyridine) because the nitro group activates the
ortho position (C2), not the meta position (C5).

Correct Synthetic Route: To install the ether at C5 while keeping the nitro at C2, the synthesis
typically proceeds via Mitsunobu reaction or Copper-catalyzed coupling starting from 5-

hydroxy-2-nitropyridine.

5-Hydroxy-2-nitropyridine . 5-Cyclopropoxy-2-nitropyridine
(MP: 188°C) + Base/Catalyst M (Target, MP: ~85-105°C)
\f Intermediate Complex

—/y (Mitsunobu/Alkylation) | __ Side Reactions
Cyclopropyl Bromide —— 00— T TTTme——— | Impurity: O-Alkylation Isomers

(or Cyclopropanol) or Unreacted Phenol

Click to download full resolution via product page

Figure 1: Synthetic pathway logic avoiding regioselectivity errors common in SNAr approaches.

Experimental Characterization Protocols

To validate the identity and purity of 5-Cyclopropoxy-2-nitropyridine, the following self-
validating workflow is recommended.

A. Melting Point Determination (Capillary Method)

o Preparation: Dry the sample under high vacuum (0.1 mbar) at 40°C for 4 hours to remove
solvent traces (solvent solvates significantly depress MP).

e Loading: Pack 2-3 mm of solid into a capillary tube. Ensure compact packing to avoid air

pockets.
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e Ramp Rate:
o Fast Ramp: 10°C/min up to 70°C.
o Slow Ramp: 1°C/min from 70°C until melting.

o Observation: Record the Onset Temperature (first liquid drop) and Clear Point (complete
liquefaction). A range < 2°C confirms high purity (>98%).

B. Differential Scanning Calorimetry (DSC)

For drug development applications, DSC is preferred to detect polymorphic transitions.
e Pan: Aluminum, crimped, non-hermetic.

e Atmosphere: Nitrogen (50 mL/min).

» Protocol: Heat from 25°C to 150°C at 5°C/min.

o Acceptance Criteria: Single endothermic peak with onset matching the capillary range; no
pre-melt exotherms (decomposition).
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Figure 2: Decision logic for thermal characterization and purity assessment.
Applications in Drug Discovery
This compound serves as a "warhead" precursor or a scaffold modulator.

e Reduction to Amine: The 2-nitro group is readily reduced (Fe/NHa4Cl or H2/Pd-C) to the 2-
amino-5-cyclopropoxypyridine, a critical aniline equivalent for amide coupling in kinase

inhibitors.
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» Metabolic Stability: The cyclopropyl ether is often more metabolically stable than a methoxy
group (resistant to O-demethylation by CYPs), prolonging the half-life of the final drug
candidate.

Safety & Handling (SDS Highlights)
» Signal Word:WARNING
» Hazard Statements:

o H315: Causes skin irritation.[4]

o H319: Causes serious eye irritation.

o H335: May cause respiratory irritation.[4][5]

o Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Nitropyridines can be light-
sensitive; store in amber vials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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